molecular formula C15H14N2O B2572044 6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl- CAS No. 213024-76-1

6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-

Cat. No. B2572044
M. Wt: 238.29
InChI Key: SWCIHHYNMAJVKX-UHFFFAOYSA-N
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Description

“6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-” is a chemical compound . It is also known as “(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one” and is a major component of β-secretase inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O . The molecular weight is 238.28 .

Scientific Research Applications

Molecular Structures and Synthesis

The dibenz[b,f]azepine ring system, closely related to 6H-Dibenz[b,d]azepin-6-one, is significant in organic and medicinal chemistry. Studies have shown that molecules like 6H-Dibenz[b,d]azepin-6-one exhibit similar molecular structures but different supramolecular assemblies. For instance, a group of benzo[b]pyrimido[5,4-f]azepine derivatives demonstrated similar molecular conformations with variations in supramolecular assembly depending on hydrogen bonds and π-π stacking interactions (Acosta et al., 2015).

Stereochemical Properties

The stereochemistry of dibenz[b,d]azepin-6-ones, similar to 6H-Dibenz[b,d]azepin-6-one, has been studied extensively. These compounds have been shown to exhibit atropisomeric properties, where the presence of methyl groups can lead to high stereochemical stability and influence the preferred conformers of the compounds (Tabata et al., 2008).

Applications in Pharmacology

Compounds containing the tricyclic dibenzo[b,e]azepine system, which is similar to 6H-Dibenz[b,d]azepin-6-one, have potential applications in treating various diseases. For example, 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, a derivative, has been identified as a potentially useful precursor in synthesizing analogues of anti-allergenic, antidepressant, and antihistaminic drugs (Acosta Quintero et al., 2016).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCIHHYNMAJVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

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